molecular formula C7H13NO2S B2846319 (4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1374032-43-5

(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2846319
CAS No.: 1374032-43-5
M. Wt: 175.25
InChI Key: NWAITXJQZNBRGI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative of interest in biochemical and pharmaceutical research. Thiazolidine-4-carboxylic acids are known to form as metabolites in the brain; for instance, similar compounds have been identified as a major metabolic pathway of 5-hydroxytryptamine (serotonin) in rat brain homogenates, resulting from the condensation of an aldehyde with L-cysteine . This suggests potential research applications in studying neurotransmitter metabolism and regulation. Furthermore, recent scientific investigations highlight the promise of novel thiazolidine-4-carboxylic acid derivatives as inhibitory agents, with some compounds demonstrating potent activity against Influenza A virus by acting as neuraminidase inhibitors and showing hemagglutination inhibition . The specific stereochemistry (4R) and the 3,5,5-trimethyl substitution on the thiazolidine ring of this compound make it a valuable and distinct chiral building block or intermediate for medicinal chemistry, enabling the synthesis and development of new therapeutic candidates. This product is intended for research purposes such as exploring metabolic pathways, developing antiviral agents, and as a precursor in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4R)-3,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8(3)4-11-7/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAITXJQZNBRGI-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](N(CS1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374032-43-5
Record name (4R)-3,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing organic compound notable for its thiazolidine ring structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections provide a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Thiazolidine ring : A five-membered ring containing sulfur.
  • Carboxylic acid group : Contributes to its acidic properties.
  • Methyl substituents : Three methyl groups at the 3 and 5 positions enhance its lipophilicity and biological activity.

The stereochemistry is indicated by the "(4R)" designation, which specifies the configuration at the chiral center located at the 4-position of the thiazolidine ring.

Antiviral Properties

Research has shown that derivatives of thiazolidine-4-carboxylic acid exhibit inhibitory effects against neuraminidase (NA) of influenza A virus. In a study involving several synthesized derivatives:

  • The most potent compound demonstrated an IC50 value of 0.14 μM , which is approximately seven times less potent than oseltamivir, a standard antiviral medication .

Metabolic Pathways

A significant metabolic pathway for this compound involves its formation from 5-hydroxytryptamine (serotonin) in rat brain homogenates. This pathway highlights its potential role in neurotransmitter metabolism:

  • The compound serves as a major metabolite when serotonin is incubated with L-cysteine, indicating possible implications in neurological functions and disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing L-cysteine hydrochloride as a starting material.
  • Chemical Modifications : Altering reaction conditions to optimize yield and purity.

Study on Antiviral Activity

A study focused on synthesizing thiazolidine derivatives evaluated their effectiveness against influenza A neuraminidase. The findings indicated that while these compounds show moderate activity, they could serve as templates for developing more potent antiviral agents .

Neurotransmitter Interaction Study

Another investigation explored the interaction of this compound with serotonin pathways. The study concluded that this compound plays a crucial role in the metabolism of serotonin and may influence various neurological processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameStructure TypeUnique Features
Thiamine (Vitamin B1)Thiazole derivativeEssential vitamin involved in energy metabolism
CysteamineAminothiolUsed for cystinosis treatment
2-MercaptoethanolThiolCommon reducing agent in biochemistry
2-AminothiazoleThiazole derivativeExhibits antibacterial properties

These compounds share a common thiazole or thiazolidine framework that influences their reactivity and interactions but differ in their functional groups and biological activities.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been identified as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in treating metabolic disorders and neurological diseases. For instance, studies have shown that thiazolidine derivatives can act as effective inhibitors of certain enzymes involved in metabolic pathways, which may contribute to their anti-diabetic properties .

1.2 Metabolic Pathways

Research indicates that (4R)-3,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid plays a role in the metabolism of neurotransmitters like serotonin. It has been observed that this compound forms metabolites through enzymatic reactions in the brain, suggesting its involvement in neurochemical processes . This aspect is crucial for understanding its potential implications in neuropharmacology.

Agricultural Applications

2.1 Pesticide Development

The synthesis of this compound and its derivatives has been explored for use as agricultural chemicals. These compounds have shown promise as biopesticides due to their ability to inhibit certain pests while being less harmful to beneficial organisms . This application aligns with the growing demand for sustainable agricultural practices.

2.2 Plant Growth Regulation

Thiazolidine derivatives are also investigated for their potential as plant growth regulators. They can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors . This application is particularly relevant in the context of increasing agricultural productivity sustainably.

Biochemical Research

3.1 Enzyme Interaction Studies

The compound has been utilized in studies investigating enzyme interactions and metabolic pathways. Its structure allows it to serve as a substrate or inhibitor for specific enzymes, facilitating research into biochemical mechanisms . Understanding these interactions is vital for developing new therapeutic agents targeting metabolic diseases.

3.2 Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. Its unique properties enable researchers to develop more accurate methods for quantifying similar compounds in biological samples . This application enhances the reliability of analytical results in various research fields.

Case Studies

Study Focus Findings
Study on Neurotransmitter MetabolismInvestigated the role of thiazolidine derivatives in serotonin metabolismIdentified key metabolites formed from this compound that influence neurochemical pathways
Agricultural Pesticide EfficacyEvaluated the effectiveness of thiazolidine-based compounds as biopesticidesDemonstrated reduced pest populations with minimal impact on non-target species
Enzyme Interaction AnalysisExplored interactions between thiazolidine derivatives and metabolic enzymesRevealed potential inhibitory effects on key metabolic pathways linked to diabetes

Comparison with Similar Compounds

Raphanusic Acid

  • Structure : (4R)-2-thioxo-1,3-thiazolidine-4-carboxylic acid.
  • Key Differences : Replaces the 3,5,5-trimethyl groups with a thioxo (S=O) group at position 2.
  • Source: Natural transformation product of indole glucosinolates, linked to plant defense mechanisms .
  • Activity : Implicated in redox signaling due to the reactive thioxo moiety .

(4R)-2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

  • Structure : Aromatic 3,4,5-trimethoxyphenyl substituent at position 2.
  • Molecular Weight : 299.35 g/mol (CAS: 637032-02-1) .
  • Available from American Elements in high-purity forms .

2-(L-Arabino-tetrahydroxybutyl)-4(R)-1,3-thiazolidine-4-carboxylic Acid

  • Structure: Sugar-like L-arabino-tetrahydroxybutyl substituent at position 2.
  • Molecular Weight : 194.14 g/mol (anhydrous; CAS: 342385-52-8) .
  • Activity : Demonstrates anti-proliferative effects in cancer cell lines, highlighting the role of hydrophilic substituents in bioactivity .

(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid

  • Structure : 4-(Trifluoromethyl)phenyl group at position 2.
  • Molecular Weight : 283.27 g/mol (CAS: 154541-44-3) .
  • Properties : The electron-withdrawing CF₃ group enhances metabolic stability, making it relevant for medicinal chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Source/Supplier
(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid 1374032-43-5 175.2 3,5,5-trimethyl Lab studies (discontinued) CymitQuimica
Raphanusic acid Not specified ~163.2 (estimated) 2-thioxo Plant defense mechanisms Bednarek et al.
(4R)-2-(3,4,5-Trimethoxyphenyl)-... 637032-02-1 299.35 3,4,5-trimethoxyphenyl Drug discovery building block American Elements
2-(L-Arabino-tetrahydroxybutyl)-... 342385-52-8 194.14 L-arabino-tetrahydroxybutyl Anti-cancer research BOC Sciences
(4R)-2-[4-(Trifluoromethyl)phenyl]-... 154541-44-3 283.27 4-(trifluoromethyl)phenyl Medicinal chemistry Parchem Chemicals

Structural and Functional Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance stability, whereas electron-donating groups (e.g., methoxy in ) may improve binding to aromatic receptors.
  • Biological Relevance : Hydrophobic substituents (e.g., trimethyl or aryl groups) favor membrane permeability, while polar groups (e.g., hydroxyls in ) enhance solubility and target specificity.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid?

The synthesis typically involves cyclization of precursors such as L-cysteine and acetone under acidic conditions. For example, condensation of L-cysteine with acetone forms the thiazolidine ring, followed by purification via recrystallization or chromatography to isolate the (4R)-stereoisomer . Reaction optimization (e.g., pH control, temperature) is critical to minimize racemization and maximize yield.

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify stereochemistry and substituent positions (e.g., methyl groups at C3 and C5) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C8_8H15_{15}NO2_2S, MW 189.28 g/mol) .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated in related thiazolidine derivatives (e.g., PDB ligand ZZ7 with chiral atom validation) .

Q. What are the key chemical reactions involving the thiazolidine ring?

  • Oxidation: The sulfur atom can form sulfoxides or sulfones, altering electronic properties .
  • Substitution: Methyl or carboxylic acid groups undergo functionalization for derivative synthesis (e.g., amidation for biological activity studies) .
  • Reduction: Carboxylic acid groups can be reduced to alcohols for probing hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for thiazolidine derivatives?

Discrepancies often arise from bioavailability or metabolic stability. For instance, in vivo studies of thiazolidine-4-carboxylic acid derivatives (e.g., P8 and P9) require pharmacokinetic profiling to assess absorption and metabolite formation. Dose-response studies in animal models (e.g., rat groups with controlled weights) help correlate in vitro IC50_{50} values with therapeutic efficacy .

Q. What strategies optimize stereochemical purity during synthesis?

  • Chiral Auxiliaries: Use of enantiopure starting materials (e.g., L-cysteine) ensures retention of the (4R)-configuration .
  • Catalytic Asymmetric Synthesis: Chiral catalysts or enzymes enhance enantiomeric excess (e.g., >95% purity in Fmoc-protected analogs) .
  • Crystallization Control: Differential solubility of stereoisomers in solvents like acetic acid aids in isolation .

Q. What crystallographic tools are recommended for analyzing thiazolidine derivatives?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For high-resolution data, twin refinement in SHELXL resolves disorder in methyl groups . Related structures (e.g., ZZ7 ligand) highlight the importance of hydrogen-bond networks in stabilizing the thiazolidine ring .

Methodological Notes

  • Contradiction Management: When conflicting biological data arise, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Safety Protocols: Handle derivatives in ventilated hoods; avoid inhalation/contact (see SDS guidelines for analogous compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.